molecular formula C6H10N2O3 B6264988 methyl 5-oxopiperazine-2-carboxylate CAS No. 1698684-09-1

methyl 5-oxopiperazine-2-carboxylate

Cat. No. B6264988
CAS RN: 1698684-09-1
M. Wt: 158.2
InChI Key:
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Description

Methyl 5-oxopiperazine-2-carboxylate is a chemical compound with the molecular weight of 158.16 . It is a powder in physical form .


Synthesis Analysis

The synthesis of methyl 5-oxopiperazine-2-carboxylate has been reported in various studies . For instance, one method involves the Michael addition of 3-benzyloxypropylamine, peptide coupling with N-Boc-glycine, Boc-group removal, and cyclization .


Molecular Structure Analysis

The InChI code for methyl 5-oxopiperazine-2-carboxylate is 1S/C6H10N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h4,7H,2-3H2,1H3,(H,8,9) . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving methyl 5-oxopiperazine-2-carboxylate are not detailed in the search results, it’s known that this compound can be used as a building block in the synthesis of other important heterocycles .


Physical And Chemical Properties Analysis

Methyl 5-oxopiperazine-2-carboxylate is a solid substance . It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 5-oxopiperazine-2-carboxylate can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,5-dioxopiperazine", "methyl chloroformate", "triethylamine", "sodium bicarbonate", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: 2,5-dioxopiperazine is reacted with methyl chloroformate in the presence of triethylamine to form methyl 2,5-dioxopiperazine-1-carboxylate.", "Step 2: Methyl 2,5-dioxopiperazine-1-carboxylate is then treated with sodium bicarbonate in methanol to form methyl 5-oxopiperazine-2-carboxylate.", "Step 3: The final step involves the esterification of methyl 5-oxopiperazine-2-carboxylate with methanol in the presence of diethyl ether to form the desired product, methyl 5-oxopiperazine-2-carboxylate." ] }

CAS RN

1698684-09-1

Product Name

methyl 5-oxopiperazine-2-carboxylate

Molecular Formula

C6H10N2O3

Molecular Weight

158.2

Purity

93

Origin of Product

United States

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